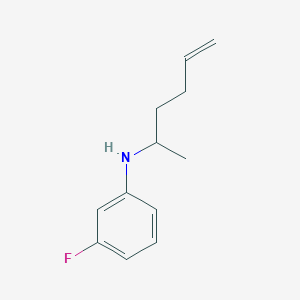

3-Fluoro-N-(hex-5-en-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

3-fluoro-N-hex-5-en-2-ylaniline |

InChI |

InChI=1S/C12H16FN/c1-3-4-6-10(2)14-12-8-5-7-11(13)9-12/h3,5,7-10,14H,1,4,6H2,2H3 |

InChI Key |

IAFIGQOLWQANLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)NC1=CC(=CC=C1)F |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of 3 Fluoro N Hex 5 En 2 Yl Aniline

Reactivity of the Fluoroaniline (B8554772) Core

The reactivity of the benzene (B151609) ring in 3-Fluoro-N-(hex-5-en-2-yl)aniline is influenced by the electronic effects of both the fluorine atom and the secondary amino group. These substituents determine the regioselectivity of electrophilic attacks and enable specific functionalization through metalation techniques.

Electrophilic Aromatic Substitution Patterns in 3-Fluoroanilines

In electrophilic aromatic substitution (SEAr) reactions, the outcome on the 3-fluoroaniline (B1664137) core is governed by the combined directing effects of the amino and fluoro substituents. wikipedia.orgyoutube.com The amino group (-NHR) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it also acts as an ortho-para director because of resonance effects where its lone pairs can donate electron density to the ring. youtube.com

When both groups are present on the ring as in 3-fluoroaniline, the powerful activating effect of the amino group dominates. Therefore, electrophiles will preferentially substitute at the positions ortho and para to the amino group. The positions are C2, C4, and C6.

C6-Position: This position is para to the fluorine atom and ortho to the amino group, making it highly activated and a likely site for substitution.

C2-Position: This position is ortho to both the fluorine and the amino group. While activated by the amino group, it may experience some steric hindrance.

C4-Position: This position is ortho to the fluorine and para to the amino group, another highly activated site.

The precise distribution of products among these positions can be influenced by the nature of the electrophile and the reaction conditions. wikipedia.org

| Position | Relation to -NHR Group | Relation to -F Group | Predicted Reactivity |

| C2 | ortho | ortho | Activated, potential steric hindrance |

| C4 | para | ortho | Highly Activated |

| C6 | ortho | para | Highly Activated |

Directed ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy utilizes a directed metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The secondary amine functionality in this compound, after N-protection or in its lithiated form, can act as a DMG.

The DMG directs the lithiation to the C2 position, which is ortho to the directing group. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with a wide range of electrophiles (E+), introducing a new substituent exclusively at the C2 position. This method provides a high degree of regiocontrol that is often not possible with traditional electrophilic aromatic substitution. organic-chemistry.orgcapes.gov.br

General Scheme of Directed ortho-Metalation:

The heteroatom on the DMG (in this case, nitrogen) coordinates with an alkyllithium reagent (e.g., n-butyllithium). wikipedia.org

The alkyllithium abstracts a proton from the nearest ortho position, forming a stable aryllithium intermediate. wikipedia.org

The introduction of an electrophile results in substitution at the metalated position. wikipedia.org

Transformations Involving the Secondary Amine Functionality

The secondary amine in this compound is a reactive site for various transformations, including oxidation and as a nucleophile in intramolecular cyclization reactions.

Oxidative Amination Reactions

The secondary amine can undergo oxidation reactions. Depending on the reagents and conditions, N-oxidation can lead to hydroxylamine (B1172632) or nitrone derivatives. uomustansiriyah.edu.iq Alternatively, oxidative amination processes can be used to form new carbon-nitrogen bonds. For instance, a novel method for the oxidative amination of aldehydes with secondary amines to produce α-amino ketones has been developed using sodium percarbonate as an oxidant. acs.orgnih.gov This type of transformation proceeds through the in-situ generation of an enamine, followed by epoxidation and rearrangement. acs.org While this specific reaction involves an external aldehyde, the principles of oxidizing a secondary amine and involving it in further bond formation are relevant.

Intramolecular Cyclization Reactions

The presence of both a nucleophilic secondary amine and an electrophilic terminal alkene within the same molecule makes this compound a prime candidate for intramolecular cyclization. These reactions are synthetically valuable as they allow for the rapid construction of complex heterocyclic ring systems. lpnu.ua

The intramolecular cyclization of N-alkenylanilines is a well-established method for synthesizing various nitrogen-containing heterocycles. nih.gov

Tetrahydroquinolines: The most direct cyclization product from this compound is a substituted tetrahydroquinoline. This can be achieved through an intramolecular electrophilic cyclization, often catalyzed by acid or a metal catalyst. organic-chemistry.orgcapes.gov.br For example, the Povarov reaction, a type of aza-Diels-Alder reaction, can be used to synthesize tetrahydroquinolines from anilines, aldehydes, and alkenes. nih.gov In an intramolecular variant, the aniline (B41778) and alkene are already tethered. Acid catalysis can protonate the double bond, generating a carbocation that is then trapped by the nucleophilic aniline ring, leading to the formation of a six-membered ring. nih.gov

Quinolines: The tetrahydroquinoline ring can be subsequently oxidized to form the corresponding aromatic quinoline. acs.org This oxidation can sometimes occur in situ during the cyclization reaction, especially in the presence of an oxidant or certain catalysts, or it can be a separate step. acs.orgmdpi.com Various methods exist for the synthesis of quinolines from anilines. wikipedia.org

Indoles: While the direct 6-membered ring cyclization to form tetrahydroquinolines is more common for this substrate, the formation of 5-membered indole (B1671886) rings is also a major pathway in heterocyclic synthesis. organic-chemistry.orgacs.org Indole synthesis from anilines often involves different precursors, such as 2-alkenylanilines or 2-alkynylanilines, which undergo cyclization. organic-chemistry.orgresearchgate.net For this compound to form an indole, a rearrangement or a different reaction pathway, possibly involving a domino reaction, would be necessary. nih.gov

Formation of N-Substituted Amides and Ureas

The secondary amine functionality is a prime site for acylation and related reactions to form N-substituted amides and ureas. These transformations are fundamental in organic synthesis for creating complex molecules and materials.

Amide Formation: The most direct method for converting the secondary amine of this compound into an N,N-disubstituted amide is through nucleophilic acyl substitution. This typically involves reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. youtube.com More recently, direct coupling of carboxylic acids with amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) has become a standard, milder alternative. youtube.com Furthermore, efficient methods for synthesizing amides from esters using reagents like sodium amidoboranes have been developed, offering rapid and chemoselective routes at room temperature. nih.gov

Urea Formation: N,N,N'-trisubstituted ureas can be synthesized from this compound by reaction with an isocyanate (R-N=C=O). The nitrogen atom of the aniline attacks the central carbonyl carbon of the isocyanate in a rapid and typically high-yielding addition reaction. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of a primary or secondary amine, can produce a variety of symmetrically and asymmetrically substituted ureas. Modern methods also utilize reagents like benzotriazole-1-carboxamide, which reacts with secondary amines under mild conditions to yield N,N-disubstituted ureas. researchgate.net

Table 1: Predicted Reactions for Amide and Urea Formation

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Amide Synthesis | Acetyl Chloride | N-acetyl-3-fluoro-N-(hex-5-en-2-yl)aniline | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine) |

| Amide Synthesis | Acetic Anhydride | N-acetyl-3-fluoro-N-(hex-5-en-2-yl)aniline | Aprotic solvent, optional catalyst (e.g., DMAP) |

| Amide Synthesis | Benzoic Acid + DCC | N-benzoyl-3-fluoro-N-(hex-5-en-2-yl)aniline | Aprotic solvent (e.g., DCM) |

| Urea Synthesis | Phenyl Isocyanate | N'-(3-fluorophenyl)-N'-(hex-5-en-2-yl)-N-phenylurea | Aprotic solvent (e.g., Toluene), heat may be required |

| Urea Synthesis | Benzotriazole-1-carboxamide | N'-(3-fluorophenyl)-N'-(hex-5-en-2-yl)urea | Mild conditions, simple purification researchgate.net |

Reactions of the Terminal Alkene

The hex-5-enyl group provides a terminal double bond, a versatile handle for a wide range of addition and transformation reactions.

Hydroamination: The addition of an N-H bond across the alkene is known as hydroamination. While the molecule already contains an amine, intermolecular hydroamination with another amine or intramolecular cyclization are possibilities. Catalytic intermolecular hydroamination of unactivated alkenes typically requires transition metal, rare earth, or alkali metal catalysts. libretexts.org Depending on the catalyst system, the addition can be selective for either the Markovnikov product (amine adds to the more substituted carbon) or the anti-Markovnikov product. libretexts.org For instance, lanthanide salt catalysts often yield Markovnikov products in reactions with anilines. Lanthanide-catalyzed reactions proceed through a metal-amido species that undergoes nucleophilic addition to the alkene. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the terminal alkene is expected to follow Markovnikov's rule. masterorganicchemistry.com The reaction is initiated by the protonation of the alkene by the acid, which forms the most stable carbocation intermediate. masterorganicchemistry.com In the case of the terminal alkene on the hexenyl chain, this would be a secondary carbocation. The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. youtube.com A key consideration is the basicity of the aniline nitrogen, which will readily react with the strong acid, forming an ammonium (B1175870) salt. This acid-base reaction can compete with or even inhibit the hydrohalogenation of the alkene, potentially requiring a large excess of the acid or protection of the amine group.

Table 2: Predicted Hydrofunctionalization of the Alkene Moiety

| Reaction | Reagent | Expected Regioselectivity | Product | Key Considerations |

|---|---|---|---|---|

| Hydrohalogenation | HBr | Markovnikov | 3-Fluoro-N-(5-bromohexan-2-yl)aniline | Amine basicity requires acid neutralization or protection. masterorganicchemistry.comyoutube.com |

| Hydrohalogenation | HBr, ROOR | Anti-Markovnikov | 3-Fluoro-N-(6-bromohexan-2-yl)aniline | Radical mechanism; avoids carbocation intermediates. youtube.com |

| Hydroamination (Intermolecular) | Aniline, La(OTf)₃ catalyst | Markovnikov | Amine adduct at C5 | Catalyst required for unactivated alkene. libretexts.org |

The terminal alkene can act as a dienophile in [4+2] cycloaddition reactions, though as an unactivated alkene, its reactivity is low with many common dienes. rsc.org However, a more sophisticated and relevant transformation involves the participation of the amine functionality to create a highly reactive diene equivalent.

N-alkenyl iminium ions can serve as potent 2-azadienes in [4+2] cycloaddition reactions. nih.gov In this scenario, this compound could first be condensed with an α,β-unsaturated aldehyde. The resulting enamine can then be protonated or activated with a Lewis acid to form an N-alkenyl iminium ion. This cation is a highly reactive diene that can readily engage in a [4+2] cycloaddition with an alkene (the dienophile). This process enables a three-component reaction, affording structurally complex piperidine (B6355638) derivatives in a single sequence. researchgate.netnih.gov The reaction often proceeds with high stereoselectivity. researchgate.net

The presence of the terminal alkene on the hexenyl side chain allows this compound to act as a monomer in addition polymerization reactions. youtube.com This is distinct from the polymerization of aniline itself, which typically proceeds via oxidative coupling to form conductive polyaniline. Polymerization through the alkene moiety would result in a non-conducting polymer, specifically a poly(alkene) with pendant N-(3-fluorophenyl)amino groups attached to the backbone.

Several mechanisms could be employed for this polymerization:

Free-Radical Polymerization: Initiated by radical species like AIBN or benzoyl peroxide, this method would link the monomer units via the double bond.

Cationic Polymerization: Initiated by strong acids or Lewis acids, this mechanism involves a carbocationic growing chain end. The electron-donating nature of the alkyl group could facilitate this process. libretexts.org

Coordination Polymerization: Catalysts like Ziegler-Natta or other transition metal complexes can provide high control over the polymer's structure (e.g., tacticity), leading to materials with specific physical properties. libretexts.orglibretexts.org

The resulting polymer would have a flexible aliphatic backbone and regularly spaced, functional fluoroaniline side chains. These side chains could be used for further modification, cross-linking, or to impart specific properties such as adhesion or altered solubility.

Table 3: Potential Polymerization Methods for the Alkene Moiety

| Polymerization Type | Initiator/Catalyst | Polymer Backbone | Pendant Group | Key Features |

|---|---|---|---|---|

| Radical Polymerization | AIBN, Peroxides | Poly(ethylene) type | -CH(CH₃)NH(3-F-Ph) | Common method for vinyl monomers. libretexts.org |

| Cationic Polymerization | BF₃, H₂SO₄ | Poly(ethylene) type | -CH(CH₃)NH(3-F-Ph) | Suitable for alkenes with electron-donating groups. libretexts.org |

| Coordination Polymerization | Ziegler-Natta (e.g., TiCl₄/Al(Et)₃) | Poly(ethylene) type | -CH(CH₃)NH(3-F-Ph) | Allows for stereochemical control (tacticity). libretexts.org |

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro N Hex 5 En 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the unambiguous structural determination of 3-Fluoro-N-(hex-5-en-2-yl)aniline, providing granular insights into its atomic connectivity and spatial arrangement.

¹H, ¹³C, and ¹⁹F NMR for Detailed Structural Assignment

The proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra collectively offer a complete picture of the molecule's framework.

The ¹H NMR spectrum reveals distinct signals for each proton environment. The aromatic protons of the 3-fluoroaniline (B1664137) moiety exhibit complex splitting patterns due to both homo- and heteronuclear coupling with neighboring protons and the fluorine atom. The protons of the hexenyl side chain, including the vinyl, allylic, and aliphatic protons, each present characteristic chemical shifts and multiplicities, allowing for their precise assignment.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. The carbon directly bonded to the fluorine atom shows a characteristic large one-bond C-F coupling constant. The aromatic carbons display shifts influenced by the electron-withdrawing fluorine and electron-donating amino group. The carbons of the hexenyl chain are also clearly resolved, from the sp² carbons of the double bond to the sp³ carbons of the aliphatic portion.

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. wikipedia.org It provides a sensitive probe of the local electronic environment. wikipedia.orgnih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org The chemical shift of the fluorine atom in this compound is indicative of its position on the aromatic ring and is influenced by the nature of the substituents. wikipedia.org Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides definitive evidence for the substitution pattern. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.2 - 7.2 | 102 - 131 |

| N-H | 3.5 - 4.5 | - |

| C=CH | 5.7 - 5.9 | 138 - 140 |

| C=CH₂ | 4.9 - 5.1 | 114 - 116 |

| N-CH | 3.5 - 3.8 | 48 - 52 |

| Allylic CH₂ | 2.0 - 2.3 | 35 - 40 |

| Aliphatic CH₂ | 1.5 - 1.8 | 25 - 30 |

| CH₃ | 1.1 - 1.3 | 20 - 23 |

| C-F | - | 161 - 164 (¹JCF ≈ 240-250 Hz) |

| C-N | - | 148 - 152 (³JCF ≈ 7-9 Hz) |

2D NMR Techniques for Connectivity and Conformational Analysis

To unequivocally establish the bonding network and gain insights into the molecule's preferred conformation, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment maps the ³JHH coupling network, allowing for the tracing of proton-proton connectivities within the hexenyl chain and the aromatic ring. For instance, the correlation between the N-H proton and the methine proton of the hexenyl group confirms the point of attachment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on their attached, and more readily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. HMBC is critical for establishing the connectivity between the aniline (B41778) ring and the hexenyl side chain, for example, by showing a correlation from the N-H proton to the carbons of the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. Correlations in the NOESY spectrum can help to elucidate the preferred conformation of the flexible hexenyl chain relative to the aromatic ring.

Dynamic NMR Studies of Conformational Equilibria

The hexenyl side chain of this compound possesses significant conformational flexibility. Rotation around the C-N bond and the various C-C single bonds can lead to different conformers that may interconvert on the NMR timescale.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide valuable information about these conformational equilibria. At low temperatures, the interconversion between conformers may become slow enough to allow for the observation of distinct sets of signals for each populated conformer. As the temperature is raised, these signals will broaden and eventually coalesce into a time-averaged spectrum. Analysis of the line shapes as a function of temperature can provide thermodynamic and kinetic parameters for the conformational exchange processes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Conformation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretch will appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the hexenyl group appear just below 3000 cm⁻¹. The C=C stretching vibration of the aromatic ring will give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C=C stretching of the terminal alkene will be found around 1640 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption in the 1000-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric C=C stretching of the alkene may be more prominent in the Raman spectrum than in the IR. The C-F bond, while strongly IR-active, will likely show a weaker Raman signal.

Conformational changes in the flexible hexenyl chain can lead to subtle shifts in the vibrational frequencies and changes in the intensities of certain bands in both the IR and Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| C=C (alkene) | Stretch | 1640 - 1650 | Medium |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium-Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-F | Stretch | 1000 - 1350 | Strong |

| =C-H (alkene) | Bend (out-of-plane) | 910 - 990 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation patterns upon ionization.

For this compound, HRMS provides an exact mass measurement of the molecular ion, which can be used to confirm its elemental formula (C₁₂H₁₆FN). This is a critical step in its definitive identification.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion and its fragments. The fragmentation pathways are often predictable and provide further structural confirmation. Key fragmentation processes for this molecule would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a pentenyl radical or a methyl radical.

McLafferty rearrangement: If the geometry is favorable, a hydrogen atom from the hexenyl chain can be transferred to the aromatic ring system, followed by the elimination of a neutral alkene molecule.

Loss of the hexenyl side chain: Cleavage of the N-C bond connecting the side chain to the aniline moiety.

Fragmentation of the aromatic ring: While less common, fragmentation of the fluoroaniline (B8554772) ring can also occur under energetic ionization conditions.

Ion Mobility Spectrometry for Isomeric Resolution

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be invaluable for resolving isomeric species that are indistinguishable by mass spectrometry alone.

For this compound, IMS could be used to:

Separate conformational isomers (conformers): Different spatial arrangements of the flexible hexenyl chain can lead to conformers with different collision cross-sections (CCS), allowing for their separation and individual characterization by IMS.

Distinguish it from positional isomers: If a sample contained a mixture of, for example, 2-Fluoro-N-(hex-5-en-2-yl)aniline or 4-Fluoro-N-(hex-5-en-2-yl)aniline, these isomers would have the same exact mass but would likely exhibit different CCS values, enabling their separation and identification by IMS-MS.

This capability is particularly useful in complex mixture analysis and in detailed studies of molecular structure and dynamics in the gas phase.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no published research detailing the X-ray crystallography or Hirshfeld surface analysis of the specific compound, this compound.

This means that the specific data required to generate an article on the "," with a focus on its solid-state structure and intermolecular interactions as per the requested outline, is not available in the public domain.

X-ray crystallography is an experimental technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The resulting data, such as bond lengths, angles, and crystal packing, are fundamental for a detailed structural discussion. Hirshfeld surface analysis is a computational method that relies on the results of X-ray crystallography to map and quantify intermolecular interactions within the crystal.

Without a prior crystallographic study of this compound, it is not possible to provide the detailed research findings, data tables, and in-depth analysis as specified in the instructions. While information on similar compounds or the constituent parts of the molecule (e.g., 3-fluoroaniline) exists, it cannot be substituted to describe the unique crystal structure and intermolecular interactions of the target compound.

Therefore, the requested article cannot be generated with scientific accuracy due to the absence of the necessary foundational research data.

Computational and Theoretical Studies on 3 Fluoro N Hex 5 En 2 Yl Aniline and Analogues

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While specific molecular dynamics (MD) simulations for 3-Fluoro-N-(hex-5-en-2-yl)aniline were not found in the reviewed literature, the dynamic behavior and intermolecular interactions of this compound can be inferred from the general principles of MD simulations and the known behavior of its constituent functional groups. nih.govyoutube.comyoutube.com MD simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govyoutube.comyoutube.com

The dynamic behavior of this compound is expected to be largely dictated by the flexibility of the N-(hex-5-en-2-yl) substituent. This alkyl chain possesses multiple rotatable single bonds, which would allow for a wide range of conformations in solution or in a biological system. The terminal double bond adds a region of rigidity to the end of the chain. Conformational analysis of similar flexible molecules suggests that the hexenyl chain would explore a large conformational space, with various gauche and anti arrangements around the C-C single bonds being populated at room temperature. nih.gov The aniline (B41778) ring itself is not perfectly rigid, with the amino group having a known inversion barrier that can be influenced by substituents. researchgate.net

Intermolecular interactions are crucial for understanding the behavior of this compound in a condensed phase or in the presence of other molecules. The primary sites for interaction are the aniline ring and the secondary amine group. The N-H group can act as a hydrogen bond donor, while the nitrogen atom's lone pair and the fluorine atom can act as hydrogen bond acceptors. researchgate.net The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The hexenyl chain, being largely nonpolar, would primarily engage in van der Waals interactions. Molecular dynamics simulations of similar systems, such as protein-ligand complexes, have demonstrated the importance of these types of interactions in determining binding affinity and specificity. nih.gov

A hypothetical MD simulation of this compound in a solvent like water would likely show the aniline moiety engaging in hydrogen bonding with water molecules, while the hydrophobic hexenyl chain would tend to minimize its contact with water, potentially through intramolecular collapse or by associating with other nonpolar molecules if present.

Substituent Effects and Electronic Property Modulations

The electronic properties of the aniline ring in this compound are significantly modulated by the presence of the fluorine atom at the meta-position and the N-alkenyl group. These substituents alter the electron density distribution, which in turn affects the molecule's reactivity, polarity, and spectroscopic characteristics. researchgate.netacs.org

The N-(hex-5-en-2-yl) group, being an alkyl group, is generally considered to be electron-donating (+I effect). This inductive effect increases the electron density on the nitrogen atom and, by extension, on the aromatic ring through resonance. The lone pair of the nitrogen atom is delocalized into the π-system of the benzene (B151609) ring, which is a characteristic feature of anilines. chemistrysteps.com The presence of the electron-donating alkyl group enhances this delocalization compared to unsubstituted aniline.

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Electron-withdrawing groups can lower the energy of the LUMO, while electron-donating groups can raise the energy of the HOMO. acs.org The precise effect on the HOMO-LUMO gap in this compound would depend on the balance of the inductive and resonance effects of the substituents. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.netajchem-a.com For this compound, the MEP would likely show a region of negative potential (red/yellow) around the fluorine atom and the nitrogen atom, indicating their potential to act as nucleophilic or hydrogen bond accepting sites. Regions of positive potential (blue) would be expected around the N-H proton.

The following table summarizes the expected qualitative effects of the substituents on the electronic properties of the aniline ring in this compound, based on general principles of substituent effects on anilines.

| Substituent | Position | Electronic Effect | Impact on Aniline Ring |

|---|---|---|---|

| Fluoro | meta | -I (strong), -R (weak) | Decreases electron density via induction. |

| N-(hex-5-en-2-yl) | N-substituent | +I (moderate) | Increases electron density on nitrogen, which is then delocalized into the ring. |

Applications in Materials Science and Non Biological Catalysis

Polymer Chemistry and Functional Materials

The aniline (B41778) moiety is a cornerstone for the synthesis of functional polymers, most notably polyaniline (PANI). The introduction of a fluorine substituent and an N-alkenyl group onto the aniline core allows for the fine-tuning of polymer properties, opening avenues for new materials with tailored characteristics.

3-Fluoro-N-(hex-5-en-2-yl)aniline can serve as a monomer for creating novel polyaniline derivatives. The polymerization would typically proceed through an oxidative coupling mechanism, similar to that of aniline and its other derivatives. The resulting polymer would feature a backbone of repeating fluorinated aniline units. The N-(hex-5-en-2-yl) substituent, being a non-conjugated and sterically bulky group, would likely disrupt the planarity and intermolecular packing of the polymer chains compared to unsubstituted polyaniline. This would enhance solubility in common organic solvents, a significant advantage for material processing. Furthermore, the terminal double bond in the hexenyl group presents a reactive site for potential cross-linking or grafting, allowing for the creation of robust polymer networks or hybrid materials.

The substitution of hydrogen with fluorine on the aniline ring has profound and well-documented effects on the properties of the resulting polymers. researchgate.nettandfonline.com

Electrical Conductivity: The fluorine atom is strongly electron-withdrawing, which influences the electronic structure of the polymer backbone. Research on poly(3-fluoroaniline) and its copolymers with aniline consistently shows that the incorporation of fluoroaniline (B8554772) units decreases the electrical conductivity compared to the parent polyaniline. tandfonline.comtandfonline.comresearchgate.net This reduction is attributed to a combination of the inductive effect of fluorine, which can localize charge carriers, and steric effects that may twist the polymer backbone and reduce π-conjugation. rsc.orgjmest.org The electrical conductivity of poly(aniline-co-3-fluoroaniline) derivatives has been shown to decrease as the molar content of 3-fluoroaniline (B1664137) in the copolymer increases. tandfonline.comresearchgate.net The poly(3-fluoroaniline) homopolymer exhibits the lowest conductivity in this series. tandfonline.comtandfonline.com

Thermal Stability: A significant advantage of fluorine incorporation is the enhancement of thermal stability. The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, polymers containing fluoroaniline units exhibit greater resistance to thermal degradation. Studies have demonstrated that poly(3-fluoroaniline) is thermally more stable than polyaniline. researchgate.nettandfonline.comresearchgate.net In copolymers of aniline and 3-fluoroaniline, the thermal stability increases with a higher proportion of the fluorinated monomer. tandfonline.comjmest.org

| Monomer Feed Ratio (Aniline : 3-Fluoroaniline) | Conductivity (S/cm) | Key Observation |

|---|---|---|

| 100 : 0 (Polyaniline) | ~10⁰ - 10¹ | Highest conductivity. rsc.org |

| 75 : 25 | Decreased | Conductivity decreases with increasing 3-fluoroaniline content. tandfonline.comresearchgate.net |

| 50 : 50 | Further Decreased | Improved solubility and thermal stability. tandfonline.comtandfonline.com |

| 25 : 75 | Significantly Decreased | Properties dominated by fluorinated units. tandfonline.com |

| 0 : 100 (Poly(3-fluoroaniline)) | ~10⁻⁹ - 10⁻⁵ | Lowest conductivity, highest thermal stability and solubility. tandfonline.comresearchgate.net |

Copolymerization is a powerful strategy to create materials that combine the desirable properties of different monomers. The chemical oxidative copolymerization of 3-fluoroaniline with aniline has been successfully performed to yield a series of poly(aniline-co-3-fluoroaniline) derivatives. tandfonline.comtandfonline.com These studies show that by varying the molar ratio of the monomers in the initial feed, it is possible to precisely control the properties of the resulting copolymers. tandfonline.com

The incorporation of 3-fluoroaniline into the polyaniline chain yields copolymers with enhanced solubility in organic solvents, greater thermal stability, and improved processability when compared to the polyaniline homopolymer. tandfonline.comtandfonline.com While conductivity is reduced, the trade-off for improved stability and processability is often advantageous for specific applications. The spectroscopic analysis of these copolymers confirms that the aniline and 3-fluoroaniline units are distributed along the polymer backbone. jmest.org Copolymerization of this compound with aniline or other functional monomers could similarly produce soluble and processable conducting polymers, with the added functionality of the hexenyl group for cross-linking.

Precursor for Organic Electronic Materials (e.g., Hole-Transporting Materials)

Fluorinated organic molecules are of significant interest in the field of organic electronics. The introduction of fluorine atoms is a common strategy to tune the frontier molecular orbital (HOMO/LUMO) energy levels of organic semiconductors. nih.govresearchgate.net Specifically, fluorination tends to lower the LUMO level, which can facilitate electron injection in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Aniline derivatives are frequently used as building blocks for hole-transporting materials (HTMs), which are crucial components in perovskite solar cells and OLEDs. mdpi.comrsc.orgresearchgate.net this compound, with its electron-rich nitrogen atom and tunable electronic properties due to the fluorine substituent, is a promising precursor for such materials. The N-alkenyl group would enhance the solubility of the resulting HTMs, making them suitable for cost-effective solution-based fabrication techniques like spin-coating. While the flexible aliphatic chain might disrupt the ideal solid-state packing required for optimal charge mobility, a balance can be struck between solubility and performance.

The compound can be incorporated into larger conjugated systems, such as oligomers and polymers, designed for optoelectronic applications. For instance, it could be used to synthesize oligomers containing alternating electron-rich (the aniline derivative) and electron-poor units to create materials with specific energy gaps and charge transport properties. researchgate.net Studies on thiophene-phenylene co-oligomers have shown that fluorination positively affects optoelectronic properties by tuning LUMO levels, increasing photoluminescence quantum yield, and facilitating π-stacking in the solid state. nih.govresearchgate.net

Polymers and oligomers derived from this compound could find use as hole-transporting layers in OLEDs or as the donor material in bulk heterojunction solar cells. The ability to fine-tune energy levels through fluorination is a key advantage for optimizing device architecture and performance. bohrium.comossila.com

Supramolecular Assembly and Self-Assembled Structures

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Aniline and its derivatives are excellent candidates for building blocks in supramolecular assembly due to the presence of the N-H group for hydrogen bonding and the aromatic ring for π-π stacking. chemicalpapers.comresearchgate.netresearchgate.net

The structure of this compound offers multiple points of interaction for self-assembly. The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atom's lone pair and the fluorine atom can act as hydrogen bond acceptors. The fluorinated phenyl ring can participate in π-π stacking, which may be influenced by fluorine-fluorine or fluorine-hydrogen interactions. The flexible and hydrophobic N-(hex-5-en-2-yl) chain introduces van der Waals interactions and can play a crucial role in directing the final morphology of the self-assembled structures, potentially leading to the formation of nanowires, nanoribbons, or other complex architectures. nih.govguanglu.xyzacs.org The terminal alkene could also be used to "lock-in" a desired supramolecular structure through polymerization after assembly. This multi-faceted interactivity makes it a compelling candidate for designing complex, functional, self-assembled materials. aalto.fi

Ligands and Organocatalysts in Transition Metal Chemistry (non-biological)

There is currently no available scientific literature detailing the use of this compound as a ligand or organocatalyst in non-biological transition metal chemistry.

Chiral Ligand Design for Asymmetric Catalysis (if chirality at hexenyl-2 position is exploited)

No published research has been found that explores the design of chiral ligands based on this compound for asymmetric catalysis.

Investigation of Catalytic Activity and Selectivity

There are no available studies investigating the catalytic activity or selectivity of this compound in any catalytic process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Fluoro-N-(hex-5-en-2-yl)aniline?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or reductive amination. For fluorinated anilines, introducing fluorine typically involves using fluorinating agents (e.g., Selectfluor) or starting with fluorinated precursors. The hex-5-en-2-yl group may be introduced via Grignard or organozinc reagents. Purification often requires column chromatography or recrystallization, with characterization by NMR (¹H/¹³C, ¹⁹F) and mass spectrometry .

- Key Considerations : Monitor reaction intermediates by TLC and optimize solvent polarity to prevent side reactions (e.g., elimination of the hexenyl group).

Q. How can structural characterization of this compound be performed?

- Techniques :

- X-ray crystallography : Use SHELX or ORTEP-III for crystal structure determination, particularly to resolve fluorine positioning and confirm regioselectivity .

- NMR spectroscopy : Assign aromatic protons and fluorine coupling constants (e.g., ¹⁹F-¹H coupling) with 2D experiments (COSY, NOESY). Note that overlapping signals in aromatic regions may require high-field instruments or computational prediction .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass analysis.

Q. What stability challenges arise during storage or handling of this compound?

- Methodology : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use TGA/DSC to assess thermal degradation. Fluorinated anilines are prone to oxidation; store under inert gas (N₂/Ar) and add stabilizers like BHT .

- Data Interpretation : Compare degradation products (e.g., quinones or dimerized species) via HPLC-MS.

Advanced Research Questions

Q. How can photocatalytic degradation pathways of this compound be modeled experimentally?

- Experimental Design : Employ Box-Behnken or central composite designs to optimize parameters (e.g., catalyst load, pH, UV intensity). Use MnFe₂O₄/Zn₂SiO₄ composites for degradation studies, monitoring intermediates via LC-QTOF-MS .

- Mechanistic Insights : Radical trapping experiments (e.g., using tert-butanol for •OH scavenging) identify dominant degradation pathways. DFT calculations predict reactive sites for hydroxylation or defluorination.

Q. What computational tools predict the reactivity and electronic properties of this compound?

- Approach :

- Gaussian or ORCA : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity.

- Molecular docking : Screen for enzyme interactions (e.g., cytochrome P450 isoforms) to predict metabolic pathways .

- Validation : Compare computed NMR/IR spectra with experimental data to refine force fields .

Q. How do structural isomers of fluorinated anilines affect their environmental persistence?

- Case Study : Compare 3-fluoro vs. 4-fluoro analogs in biodegradation assays using Pseudomonas spp. expressing aniline dioxygenase. Monitor degradation rates via UV-vis or HPLC and analyze gene expression (qPCR) under varying aniline concentrations .

- Contradiction Analysis : Conflicting degradation rates may arise from steric hindrance (e.g., hexenyl group blocking enzyme access). Use molecular dynamics simulations to validate steric effects.

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Troubleshooting :

- For overlapping NMR signals, use selective decoupling or isotopic labeling (e.g., ¹³C-enriched samples).

- Reconcile X-ray crystallography (ground state) with DFT-optimized structures (gas-phase) by accounting for solvent effects and crystal packing .

Q. How can this compound be integrated into catalytic systems for organic synthesis?

- Applications :

- Palladium-catalyzed cross-coupling : Use as a directing group for C-H activation in arene functionalization.

- Asymmetric catalysis : Explore chiral auxiliaries on the hexenyl chain for enantioselective reactions.

- Optimization : Screen ligands (e.g., BINAP, Josiphos) and solvents (e.g., DMF, THF) to improve yields and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.